molecular formula C8H17ClN2O B1441042 3-Amino-N-cyclopentylpropanamide hydrochloride CAS No. 1220037-27-3

3-Amino-N-cyclopentylpropanamide hydrochloride

Cat. No. B1441042
CAS RN: 1220037-27-3
M. Wt: 192.68 g/mol
InChI Key: HMVVCXPJYJKXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclopentylpropanamide hydrochloride is a chemical compound with the formula C8H17ClN2O and a molecular weight of 192.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H17ClN2O . The SMILES representation is C1CCC(C1)NC(=O)CCN.Cl .


Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a sealed container at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Chemical Diversity in Drug Development Research into the chemical diversity of cyclin-dependent kinase inhibitors, which are crucial for therapeutic applications in cancer treatment, highlights the importance of amino-pyrimidines and related scaffolds. These compounds, including amino-1,2,4-triazoles, serve as key raw materials for fine organic synthesis, impacting the development of pharmaceuticals, pesticides, and other chemical products. The versatility of these compounds underscores their potential in creating a variety of therapeutic agents, suggesting a possible role for 3-Amino-N-cyclopentylpropanamide hydrochloride in similar applications (Bhurta & Bharate, 2021).

Advanced Oxidation Processes (AOPs) in Environmental Applications AOPs represent a significant area of research for the degradation of hazardous compounds, including nitrogen-containing amino and azo compounds. These processes are effective in mineralizing resistant compounds, improving water treatment, and environmental remediation. Given the nitrogenous nature of this compound, insights from AOP research could inform its potential environmental applications, particularly in degrading similar recalcitrant compounds (Bhat & Gogate, 2021).

properties

IUPAC Name

3-amino-N-cyclopentylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-5-8(11)10-7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVCXPJYJKXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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